molecular formula C9H16N2O4 B14434970 Methyl 3-(nitroso(4-oxopentyl)amino)propanoate CAS No. 79448-18-3

Methyl 3-(nitroso(4-oxopentyl)amino)propanoate

Cat. No.: B14434970
CAS No.: 79448-18-3
M. Wt: 216.23 g/mol
InChI Key: MUBSJLGPUVRZTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(nitroso(4-oxopentyl)amino)propanoate is an organic compound that belongs to the class of nitroso compounds These compounds are characterized by the presence of a nitroso group (-NO) attached to an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(nitroso(4-oxopentyl)amino)propanoate can be achieved through several synthetic routes. One common method involves the reaction of an amino compound with nitrosating agents such as nitrous acid (HNO2) or nitrosyl chloride (NOCl). The reaction typically occurs under acidic conditions to facilitate the formation of the nitroso group .

Industrial Production Methods

Industrial production of this compound may involve the large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove any impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(nitroso(4-oxopentyl)amino)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions typically occur under controlled temperature and pH conditions to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the nitroso group may yield nitro compounds, while reduction may yield amino derivatives.

Scientific Research Applications

Methyl 3-(nitroso(4-oxopentyl)amino)propanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 3-(nitroso(4-oxopentyl)amino)propanoate involves its interaction with molecular targets and pathways. The nitroso group can participate in redox reactions, influencing cellular processes and signaling pathways. The compound may also interact with enzymes and proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-aminocrotonate
  • Methyl 3-(nitroso(4-oxopentyl)amino)butanoate
  • Ethyl 3-(nitroso(4-oxopentyl)amino)propanoate

Uniqueness

Methyl 3-(nitroso(4-oxopentyl)amino)propanoate is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its nitroso group allows for versatile chemical transformations, making it valuable in various synthetic and research applications .

Properties

CAS No.

79448-18-3

Molecular Formula

C9H16N2O4

Molecular Weight

216.23 g/mol

IUPAC Name

methyl 3-[nitroso(4-oxopentyl)amino]propanoate

InChI

InChI=1S/C9H16N2O4/c1-8(12)4-3-6-11(10-14)7-5-9(13)15-2/h3-7H2,1-2H3

InChI Key

MUBSJLGPUVRZTK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCN(CCC(=O)OC)N=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.